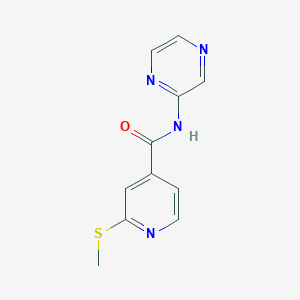

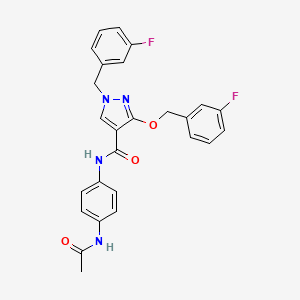

![molecular formula C26H26N2O3 B2836296 4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde CAS No. 852839-70-4](/img/structure/B2836296.png)

4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde” is related to a class of compounds known as phenylpiperazines . A similar compound, “2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide”, has been studied as an effective human carbonic anhydrase (hCA) inhibitor . It was designed using the tail approach with the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail .

Synthesis Analysis

While specific synthesis details for “4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde” were not found, a related compound “2-(4-(4-substituted piperazin-1-yl)benzylidene)hydrazinecarboxamide” has been synthesized and evaluated as a potential carbonic anhydrase (CA) inhibitor .Molecular Structure Analysis

The crystal structures of the related compound “2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide” in complex with human carbonic anhydrase II and VII have been reported . The inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II . The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions .Chemical Reactions Analysis

The related compound “2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide” is known to inhibit human carbonic anhydrases (hCAs), which are zinc-containing enzymes that catalyze a very simple reaction: the reversible hydration of carbon dioxide to bicarbonate and proton ions .Mecanismo De Acción

Safety and Hazards

While specific safety and hazard information for “4-[2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O3/c29-19-21-11-13-24(14-12-21)31-20-25(30)27-15-17-28(18-16-27)26(22-7-3-1-4-8-22)23-9-5-2-6-10-23/h1-14,19,26H,15-18,20H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHHBGSTQWSJAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)COC4=CC=C(C=C4)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

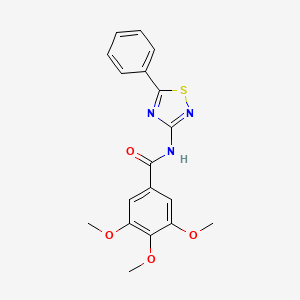

![9-(2-ethoxyethyl)-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2836217.png)

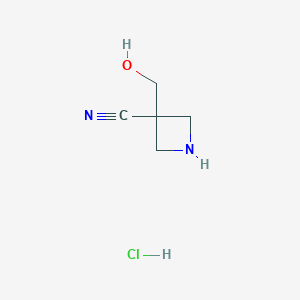

![(3-Fluoro-4-methylphenyl)-[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B2836219.png)

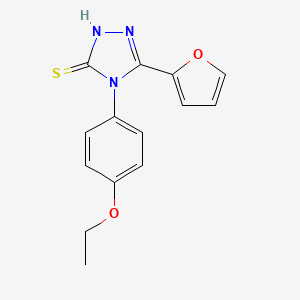

![4-[(4-Nitrophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2836225.png)

![tert-butyl N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylpyrimidin-5-yl}carbamate](/img/structure/B2836226.png)

![2-{[(E)-(4-chlorophenyl)methylidene]amino}-5-phenyl-3-furonitrile](/img/structure/B2836228.png)

![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2836229.png)

![1-(2,3-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2836232.png)

![3-(3-Methylphenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2836233.png)